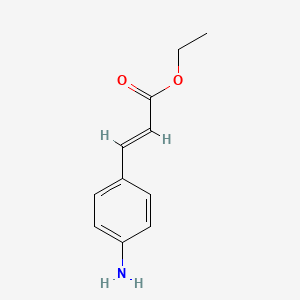

Ethyl 4-aminocinnamate

Description

Significance and Research Context of Cinnamate (B1238496) Derivatives in Contemporary Chemical Science

Cinnamate derivatives, including Ethyl 4-aminocinnamate, are central to many areas of modern chemical science. Their prevalence in nature and the reactivity of their α,β-unsaturated carbonyl system provide a rich foundation for chemical exploration and application.

The synthesis of cinnamic acid and its esters has been a subject of study for over a century, leading to the development of several cornerstone reactions in organic chemistry.

The Perkin Reaction: Developed by William Henry Perkin, this reaction is a primary method for synthesizing cinnamic acid derivatives. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid, which acts as a base catalyst. thepharmajournal.com A notable drawback of this method is the potential for forming unwanted side products. jocpr.com

The Claisen Condensation: In 1890, Rainer Ludwig Claisen reported the synthesis of ethyl cinnamate through the reaction of ethyl acetate (B1210297) and benzaldehyde (B42025) in the presence of a sodium base. wikipedia.org

The Knoevenagel Condensation: This method provides another route to cinnamic acids. It involves the reaction of benzaldehyde and malonic acid with a weak base, which is then followed by acid-catalyzed decarboxylation. wikipedia.org

Other Preparative Methods: Cinnamic acid can also be prepared through the oxidation of cinnamaldehyde. wikipedia.org Furthermore, phenolic esters like phenyl cinnamate have been synthesized by reacting the acid and phenol (B47542) with dehydrating agents or phosphorus oxychloride. orgsyn.org

A common laboratory-scale synthesis for this compound involves the esterification of 4-aminocinnamic acid. This is typically achieved by heating the acid in absolute ethyl alcohol with a sulfuric acid catalyst. prepchem.com The product is then isolated by pouring the reaction mixture into an ice-water bath and neutralizing it to precipitate the solid ester. prepchem.com

Table 1: Key Historical Synthetic Routes to Cinnamate Derivatives

| Reaction Name | Reactants | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Perkin Reaction | Aromatic aldehyde, Acid anhydride | Alkali salt of the acid | α,β-Unsaturated aromatic acid | thepharmajournal.com |

| Claisen Condensation | Benzaldehyde, Ethyl acetate | Sodium base | Ethyl cinnamate | wikipedia.org |

| Knoevenagel Condensation | Benzaldehyde, Malonic acid | Weak base, then acid | Cinnamic acid | wikipedia.org |

| Esterification | 4-Aminocinnamic acid, Ethyl alcohol | Sulfuric acid | This compound | prepchem.com |

The aminocinnamate moiety is a key functional group that imparts specific reactivity and properties to molecules, making it highly valuable in specialized fields of chemistry.

In medicinal chemistry, the ethyl p-aminocinnamate framework serves as a potent electrophilic "warhead." unimi.it It can form a covalent bond with the catalytic thiol group of cysteine proteases through a thia-Michael addition mechanism. unimi.it This property has been exploited in the design of inhibitors for enzymes like SARS-CoV-2 main protease (Mpro) and cathepsins, which are implicated in viral replication and cancer progression, respectively. unimi.itnih.gov Researchers are using this versatile scaffold to develop multitarget inhibitors and potential broad-spectrum antiviral agents. unimi.it

Furthermore, the amino group provides a convenient handle for chemical modification. For instance, a biotinylated derivative of an aminocinnamate has been prepared, highlighting its potential use as a photocleavable linker for attaching molecules to proteins via the strong biotin-avidin interaction. researchgate.net In another application, the fluorescent molecule N-dansyl-4-aminocinnamate was used as a probe to study the covalent modification of enzymes. tandfonline.com

The aminocinnamate structure is also central to photochemistry. Compounds containing this moiety can undergo trans-cis photoisomerization, followed by a cyclization reaction. researchgate.net This light-induced reactivity makes them suitable for use as photolabile protecting groups for functional molecules like alcohols and amines, allowing for spatial and temporal control over chemical reactions. researchgate.net

Scope of Academic Inquiry into this compound

Research into this compound is not confined to a single field but spans a wide and interdisciplinary landscape, driven by the compound's versatile chemical nature.

The applications of this compound and its close derivatives are found in materials science, liquid crystal technology, and as a fundamental building block in organic synthesis.

Materials Science and Polymer Chemistry: this compound is described as a component for creating supramolecular, linear polymers. biosynth.comcymitquimica.comcymitquimica.com A significant application is in the functionalization of multiwall carbon nanotubes (f-MWCNTs). This modification improves the compatibility and dispersion of the nanotubes within a polymer matrix, such as millable polyurethane rubber (MPU), leading to nanocomposites with significantly enhanced mechanical and thermal properties. tandfonline.com The cinnamate group is well-known for its ability to undergo [2+2] photocycloaddition upon exposure to UV light. acs.org This cross-linking reaction is the basis for its use in photoreactive polymers for applications like photoresists and, more recently, in the development of UV light-triggered self-healing materials. acs.orgresearchgate.net

Liquid Crystal Research: Cinnamate-based molecules are integral to the study of liquid crystals. Derivatives such as ethyl 4-(4'-acetoxybenzylidene) aminocinnamate (EABAC) and ethyl-4-[(4-methoxybenzylidene)amino]cinnamate (2MBAC) are known to exhibit liquid crystalline phases, including nematic and smectic phases. tandfonline.combris.ac.ukifj.edu.pl The alignment of these molecules can be controlled by polarized UV light, which induces selective cycloaddition of the cinnamate groups. This photoalignment technique is a non-contact alternative to traditional rubbing methods for manufacturing liquid crystal displays (LCDs). tandfonline.comtandfonline.com

Organic Synthesis: this compound is a valuable intermediate in organic synthesis. prepchem.com For example, it is the precursor to Ethyl 4-nitrocinnamate via oxidation of the amino group, and it can be reduced to form other useful building blocks like ethyl 3-(4-aminophenyl)-3-oxopropanoate. Its synthesis from 4-amino-cinnamic acid is a well-established procedure. prepchem.com

Table 2: Interdisciplinary Applications of this compound and Related Derivatives

| Research Field | Specific Application | Underlying Principle | References |

|---|---|---|---|

| Medicinal Chemistry | Cysteine protease inhibitors (e.g., for SARS-CoV-2) | Covalent modification via thia-Michael addition | unimi.itnih.gov |

| Polymer Chemistry | Nanocomposite reinforcement | Functionalization of carbon nanotubes to improve polymer compatibility | tandfonline.com |

| Materials Science | Self-healing materials, Photoresists | Photoreversible [2+2] cycloaddition of the cinnamate group | acs.orgresearchgate.net |

| Liquid Crystal Tech | Photoalignment layers for LCDs | Anisotropic photocycloaddition using polarized UV light | tandfonline.comtandfonline.com |

| Organic Synthesis | Synthetic intermediate | Serves as a building block for more complex molecules | prepchem.com |

Despite its utility, research involving this compound faces certain challenges, which in turn create new opportunities for scientific advancement.

Emerging Research Opportunities: The challenges associated with this compound point toward exciting areas for future research.

Drug Discovery: The aminocinnamate scaffold is considered a robust platform for developing novel therapeutics, particularly broad-spectrum antivirals and targeted cancer therapies. unimi.it The synthesis of new derivatives, such as α-fluorocinnamates, has already shown promise in creating more selective enzyme inhibitors. nih.gov

Smart Materials: The photoreversible nature of the cinnamate group's cycloaddition reaction is a fertile ground for the development of advanced smart materials. This includes creating more efficient self-healing polymers and responsive surfaces whose properties can be tuned with light. researchgate.net

Advanced Nanocomposites: There is a significant opportunity to explore the functionalization of other nanomaterials with this compound to create a new generation of high-performance composites for diverse applications in electronics, aerospace, and beyond. tandfonline.com

Photopharmacology: As an emerging discipline, photopharmacology aims to use light to control the activity of drugs, and photoswitchable molecules like aminocinnamates are at the forefront of this field. rug.nl Future work will likely focus on designing molecules with optimized photochemical properties for in vivo applications.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-aminophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-8H,2,12H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRPMBSHHBFFYBF-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1063691 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5048-82-8, 198195-25-4 | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198195254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 4-aminocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-aminophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1063691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl p-aminocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 4-AMINOCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E38U5S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Ethyl 4 Aminocinnamate

Precursor Synthesis and Derivatization Routes to Ethyl 4-aminocinnamate

The principal and most direct route to this compound involves the chemical reduction of Ethyl 4-nitrocinnamate. This precursor is synthesized via methods such as the esterification of 4-nitrocinnamic acid or through cross-coupling reactions, like the Heck reaction between 4-bromonitrobenzene and ethyl acrylate. prepchem.com The focus of advanced methodologies, however, is on the efficient and selective reduction of the nitro functional group while preserving the ethyl ester and the α,β-unsaturated double bond.

The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the molecule's chemical properties. This reduction is a six-electron process that proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. nih.gov Various reductive systems have been developed to achieve this transformation with high yield and selectivity.

Catalytic hydrogenation is a widely employed and highly efficient method for the reduction of nitroarenes. This process typically involves the use of molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst. Palladium, particularly when supported on carbon (Pd/C), is a prominent catalyst for this transformation due to its high activity and selectivity. researchgate.net

The reaction is generally carried out in a solvent such as ethanol (B145695) under mild conditions. researchgate.net The palladium catalyst facilitates the activation of molecular hydrogen, which then sequentially reduces the nitro group to the corresponding amine. orientjchem.org Continuous flow hydrogenation systems using polysilane-supported palladium/alumina hybrid catalysts have also been developed, offering high throughput and demonstrating that the catalyst can retain high activity for extended periods. nih.gov The efficiency of these catalysts can be influenced by the nanoscale geometry and electronic structure of the supported palladium nanoparticles. researchgate.net Research has also explored palladium nanoparticles supported on carbon nanoglobules and metal-organic frameworks (MOFs) as effective catalysts for the hydrogenation of nitroaromatic compounds. researchgate.netrsc.orgsemanticscholar.org

| Catalyst System | Substrate Example | Conditions | Key Findings | Reference(s) |

| Palladium on Carbon (Pd/C) | Ethyl 4-nitrobenzoate | H₂, organic solvents, 20-45°C, 0.1 MPa | Highly effective for liquid-phase hydrogenation with nearly 100% conversion. | researchgate.net |

| Polysilane-supported Pd/Al₂O₃ | General unsaturated bonds & nitro groups | Continuous flow, neat conditions, room temp. | Catalyst retained high activity for at least 8 hours; high turnover number. | nih.gov |

| Pd on Resorcin acs.orgarene-based MOF | Nitroarenes | Mild conditions | Efficient catalytic performance and high selectivity. | rsc.org |

| Pd on Zirconium-based MOF | General hydrogenation | 40°C, 0.1 MPa H₂, isopropanol | Catalysts demonstrate stable activity in repeated cycles under mild conditions. | semanticscholar.org |

In a move towards more sustainable chemical processes, metal-free reduction methods have been developed. One of the most notable is the use of tetrahydroxydiboron (B82485) (B₂(OH)₄) as a reducing agent. organic-chemistry.orgorganic-chemistry.org This approach offers a mild and environmentally friendly alternative to traditional metal-catalyzed reductions.

The reaction is typically performed in water, which serves as both the solvent and a hydrogen donor, at a moderately elevated temperature (e.g., 80°C). organic-chemistry.org This method exhibits excellent functional group tolerance, successfully reducing nitro groups without affecting other sensitive moieties like halogens, nitriles, or carbonyls. organic-chemistry.orgorganic-chemistry.org The proposed mechanism involves the coordination of the nitroaromatic compound with B₂(OH)₄ and water, followed by hydrolysis to yield the aromatic amine. organic-chemistry.org The use of 4,4'-bipyridine (B149096) as an organocatalyst can accelerate this reduction, allowing it to be completed in minutes at room temperature. organic-chemistry.orgnih.gov While B₂(OH)₄ presents some process safety challenges due to potential thermal instability, the development of continuous flow processes using ethanol as a cosolvent has been shown to mitigate these risks. acs.org

| Reagent/Catalyst | Solvent | Temperature | Time | Key Features | Reference(s) |

| B₂(OH)₄ | Water | 80°C | 8 h | Metal-free, good functional group tolerance, uses water as solvent and hydrogen donor. | organic-chemistry.org |

| B₂(OH)₄ / 4,4'-bipyridine | Not specified | Room Temp. | 5 min | Metal-free, rapid, highly chemoselective. | organic-chemistry.orgnih.gov |

| B₂(OH)₄ | Water/Ethanol | Flow reactor | Not specified | Safer continuous flow process, higher yields than batch synthesis. | acs.org |

The reduction of nitroaromatics using iron powder is a long-established and industrially significant method. rsc.org This "metal reduction" technique is valued for its cost-effectiveness and use of an abundant, low-toxicity metal. The reaction is typically carried out in an aqueous medium, often with the addition of an acid (like acetic acid or hydrochloric acid) or a salt such as ammonium (B1175870) chloride. rsc.orgorgsyn.org

In this process, the iron metal acts as the electron donor, and water serves as the proton source for the reduction of the nitro group. The reaction involves the oxidation of iron from Fe(0) to higher oxidation states. Despite being a heterogeneous reaction, it proceeds efficiently to give the corresponding aniline (B41778) derivatives in good yields. This method is considered a greener alternative to reductions involving more toxic or precious metals.

The reduction of a nitro group to an amine is a complex, multi-step transformation. The widely accepted mechanism, first proposed by Haber, involves a series of two-electron reduction steps. rsc.org The nitro group (Ar-NO₂) is first reduced to a nitroso group (Ar-NO), which is then rapidly reduced to a hydroxylamine (Ar-NHOH). The final step is the reduction of the hydroxylamine to the amine (Ar-NH₂). nih.gov

Under certain conditions, intermediates can react with each other. For instance, the nitroso and hydroxylamine intermediates can condense to form an azoxy compound (Ar-N(O)=N-Ar), which can be further reduced to an azo compound (Ar-N=N-Ar), a hydrazo compound (Ar-NH-NH-Ar), and finally cleaved to two equivalents of the amine. rsc.org

Other reductive systems have been explored, though their applicability must be carefully assessed for substrates like Ethyl 4-nitrocinnamate. For example, samarium diiodide (SmI₂) has been studied for the reduction of ethyl cinnamate (B1238496) derivatives, but it selectively reduces the α,β-unsaturated ester system rather than the nitro group. sigmaaldrich.com Another method involves using indium metal in the presence of ammonium chloride in aqueous ethanol, which has shown good selectivity for reducing nitro groups while tolerating other functionalities. orgsyn.org

The synthesis of this compound provides a clear context for the application of green chemistry principles. nih.gov The goal is to develop synthetic routes that are more environmentally benign, safer, and more efficient.

Key green chemistry principles relevant to this synthesis include:

Use of Catalysis: Catalytic hydrogenation (e.g., with Pd/C) is preferred over stoichiometric reagents because catalysts are used in small amounts and can be recycled, minimizing waste. nih.gov

Use of Safer Solvents and Reagents: The shift towards using water as a solvent in methods like the B₂(OH)₄ and iron-mediated reductions is a significant green improvement over volatile organic solvents. organic-chemistry.orgnih.gov Iron is an abundant and non-toxic metal, making it a safer choice than heavy metals like tin or zinc.

Atom Economy: Reductions with H₂ or those using water as a hydrogen source have high atom economy, as the primary byproduct is water.

Energy Efficiency: Developing reactions that proceed under mild conditions (lower temperature and pressure) reduces energy consumption. nih.gov Microwave-assisted synthesis is another technique used to accelerate reactions and improve energy efficiency, aligning with green principles. nih.gov

Pollution Prevention: Metal-free methodologies, such as the B₂(OH)₄ reduction, prevent the generation of hazardous waste containing residual heavy metal catalysts. organic-chemistry.org

By selecting methodologies that incorporate these principles, the synthesis of this compound can be performed in a more sustainable and environmentally responsible manner.

Green Chemistry Principles in this compound Synthesis

Solvent Selection and Optimization for Reduced Environmental Impact (e.g., Ionic Liquids, Bio-based Esters)

In alignment with the principles of green chemistry, significant efforts have been directed towards replacing conventional volatile organic compounds (VOCs) in the synthesis of compounds like this compound with more environmentally benign alternatives. chemijournal.com Ionic liquids (ILs) and bio-based esters are at the forefront of this transition, offering unique physicochemical properties that can enhance reaction efficiency while minimizing environmental impact. chemijournal.comnih.gov

Ionic liquids are organic salts that are liquid at ambient temperatures. pharmacyjournal.in Their negligible vapor pressure, high thermal stability, and tunable polarity make them attractive solvents for organic synthesis. chemijournal.comchemijournal.com By carefully selecting the cation and anion, the properties of the IL can be tailored to be task-specific, potentially improving the yield and selectivity of reactions such as the Horner-Wadsworth-Emmons or Wittig reactions used to synthesize cinnamate derivatives. chemijournal.com Furthermore, their non-volatile nature significantly reduces air pollution and eliminates the hazards associated with flammable and toxic organic solvents. chemijournal.com Many ILs can also be recycled, further enhancing the sustainability of the process.

Bio-based esters, such as ethyl lactate, are derived from renewable resources like corn. pharmacyjournal.in These solvents are biodegradable and have low toxicity, presenting a greener profile compared to petroleum-derived solvents. Their utility as reaction media for various chemical transformations is an area of active research, aiming to provide sustainable alternatives without compromising reaction outcomes. pharmacyjournal.in The selection of a green solvent for the synthesis of this compound would depend on factors such as reactant solubility, reaction temperature, and the potential for solvent-catalyst interactions.

Energy Efficiency in Synthetic Protocols (e.g., Microwave-assisted Synthesis)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for improving the energy efficiency of chemical reactions. nih.govnih.gov Conventional heating methods are often slow and energy-intensive, whereas microwave irradiation provides rapid and direct heating of the reaction mixture, leading to a dramatic reduction in reaction times and energy consumption. nih.govnih.gov

The synthesis of ethyl cinnamate derivatives via the Horner-Wadsworth-Emmons (HWE) reaction is a prime example of a process that benefits from microwave assistance. nih.govacs.org Studies have demonstrated that these reactions can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. nih.gov This acceleration is attributed to the efficient energy transfer from the microwave field directly to the polar molecules in the reaction mixture.

A typical microwave-assisted synthesis of an ethyl cinnamate derivative involves reacting the corresponding aldehyde with triethyl phosphonoacetate in the presence of a base, such as potassium carbonate, in a solvent like ethanol. nih.govnih.govacs.org The sealed vessel is then subjected to microwave irradiation at a specific temperature for a short duration.

| Reactant (Aldehyde) | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

| Benzaldehyde (B42025) | K₂CO₃ | Ethanol | 140 | 20 | 98 | acs.org |

| 4-Nitrobenzaldehyde | K₂CO₃ | Ethanol | 140 | 20 | 95 | acs.org |

| 4-Methoxybenzaldehyde | K₂CO₃ | Ethanol | 140 | 20 | 92 | acs.org |

| 4-Chlorobenzaldehyde | K₂CO₃ | Ethanol | 140 | 20 | 85 | acs.org |

This interactive table summarizes typical reaction conditions for the microwave-assisted Horner-Wadsworth-Emmons synthesis of various ethyl cinnamate derivatives, illustrating the efficiency of the protocol. acs.org

The significant reduction in reaction time from hours to minutes directly translates to lower energy consumption, making MAOS a key technology for sustainable chemical production.

Atom Economy and E-factor Analysis in Lifecycle Assessments

Green chemistry metrics such as Atom Economy (AE) and Environmental Factor (E-factor) are crucial for evaluating the sustainability of a synthetic route. york.ac.uk Atom economy, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 youtube.com

For the synthesis of this compound via a Horner-Wadsworth-Emmons reaction, the primary reactants are 4-aminobenzaldehyde (B1209532) and triethyl phosphonoacetate.

The reaction can be represented as: C₇H₇NO (4-aminobenzaldehyde) + C₈H₁₇O₅P (triethyl phosphonoacetate) → C₁₁H₁₃NO₂ (this compound) + C₂H₅O₃PNa (diethyl phosphate (B84403) salt byproduct)

Let's calculate the theoretical atom economy:

MW of this compound: 191.23 g/mol

MW of 4-aminobenzaldehyde: 121.14 g/mol

MW of triethyl phosphonoacetate: 224.16 g/mol

Atom Economy (%) = [191.23 / (121.14 + 224.16)] x 100 ≈ 55.4%

This calculation reveals that, even with a 100% chemical yield, a significant portion of the reactant mass (44.6%) is converted into byproducts, primarily the phosphonate (B1237965) salt. rsc.org This highlights a key drawback of Wittig-type reactions in terms of atom economy. rsc.org

The E-factor provides a complementary perspective by quantifying the amount of waste produced relative to the desired product.

E-factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies less waste generation and a greener process. In the HWE synthesis of this compound, the waste would include the diethyl phosphate byproduct, any unreacted starting materials, and solvents used in the reaction and purification steps. An ideal E-factor is 0. Addition reactions, for instance, can have a theoretical atom economy of 100% and an E-factor approaching zero as all reactant atoms are incorporated into the final product. york.ac.uk Analyzing both AE and E-factor is essential for a comprehensive lifecycle assessment of the synthesis, guiding chemists to develop more sustainable and less wasteful chemical processes.

Chemo- and Regioselective Synthesis of this compound Analogues

The synthesis of analogues of this compound often requires precise control over the reaction to achieve the desired chemo- and regioselectivity. This is particularly important when dealing with starting materials that possess multiple reactive sites or when introducing additional functional groups onto the aromatic ring.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. For instance, in the synthesis of an analogue from a starting material containing both an aldehyde and a ketone, a chemoselective olefination reaction would be required to ensure the phosphonate ylide reacts exclusively with the aldehyde group to form the cinnamate structure.

Regioselectivity is the preferential formation of one constitutional isomer over another. nih.gov In the context of this compound analogues, this is critical when introducing substituents to the aminophenyl ring. For example, if one were to synthesize a 2-hydroxy-4-aminocinnamate derivative starting from 2-hydroxy-4-aminobenzaldehyde, the Horner-Wadsworth-Emmons reaction must proceed without affecting the hydroxyl group.

Furthermore, synthesizing analogues through electrophilic aromatic substitution on the this compound molecule itself requires careful consideration of the directing effects of the existing substituents. The amino group (-NH₂) is a powerful activating, ortho-, para-directing group, while the cinnamoyl group (-CH=CHCO₂Et) is a deactivating, meta-directing group. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to it (C3 and C5). Achieving substitution at other positions would necessitate a more complex, multi-step synthetic strategy involving protecting groups or starting from a pre-functionalized benzene (B151609) ring to control the regiochemical outcome. organic-chemistry.orgbeilstein-journals.org

Functional Group Interconversions and Advanced Chemical Reactions of this compound

Amide Coupling Reactions Utilizing the Amino Functionality

The primary amino group on the phenyl ring of this compound serves as a versatile handle for a variety of functional group interconversions, most notably amide coupling reactions. nih.gov This reaction forms a stable amide bond by coupling the amine with a carboxylic acid. Due to the acid-base reaction that would occur between a free amine and a carboxylic acid, direct condensation requires high temperatures and is often inefficient. libretexts.orgyoutube.com

Modern synthetic chemistry employs coupling agents to facilitate this transformation under mild conditions. chemistrysteps.com Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) are widely used. nih.govchemistrysteps.com These carbodiimides activate the carboxylic acid, making it susceptible to nucleophilic attack by the amino group of this compound. chemistrysteps.com The reaction is often carried out in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. researchgate.net

The general scheme for this reaction is as follows: this compound + R-COOH --(EDC/HOBt)--> Ethyl 4-(R-carbonylamino)cinnamate

This methodology allows for the synthesis of a vast library of this compound derivatives with diverse functionalities, depending on the choice of the carboxylic acid (R-COOH).

Formation of Urea (B33335) Derivatives with Isocyanates

The nucleophilic amino group of this compound readily reacts with electrophilic isocyanates (R-N=C=O) to form N,N'-disubstituted urea derivatives. asianpubs.orgnih.gov This reaction is typically rapid, efficient, and proceeds via a nucleophilic addition mechanism where the amine nitrogen attacks the electrophilic carbonyl carbon of the isocyanate. nih.gov

The general reaction is: this compound + R-N=C=O → Ethyl 4-(3-R-ureido)cinnamate

This transformation is a cornerstone in medicinal chemistry for creating molecules with potential biological activity. asianpubs.orgresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature in a suitable aprotic solvent. beilstein-journals.org The high reactivity of the isocyanate functional group usually ensures high yields of the desired urea product without the need for a catalyst. nih.gov The properties and subsequent reactivity of the resulting urea are determined by the nature of the 'R' group introduced from the isocyanate. organic-chemistry.org

| Starting Amine | Isocyanate | Product | Typical Conditions | Reference |

| This compound | Phenyl isocyanate | Ethyl 4-(3-phenylureido)cinnamate | Aprotic solvent (e.g., THF, DCM), Room Temperature | asianpubs.orgnih.gov |

| This compound | Alkyl isocyanate | Ethyl 4-(3-alkylureido)cinnamate | Aprotic solvent, Room Temperature | beilstein-journals.org |

| Aryl Amine | Aryl Isocyanate | Diaryl Urea | Acetone, Room Temperature | asianpubs.org |

This interactive table outlines the general reaction for the formation of urea derivatives from amines and isocyanates, applicable to this compound.

Dipeptide and Peptidomimetic Conjugation Strategies

The presence of a primary amino group and a carboxylate function (accessible via hydrolysis) makes this compound a suitable scaffold for peptide and peptidomimetic synthesis. The amino group serves as a nucleophile for coupling with the activated carboxyl group of an N-protected amino acid, forming a new amide (peptide) bond.

A standard protocol involves the use of coupling reagents to facilitate this amide bond formation. For instance, this compound can be reacted with a Boc-protected amino acid, such as Boc-Phe-OH, using an EDCI/HOBt-mediated amide coupling strategy. rsc.org This reaction forms a dipeptide conjugate where the phenylalanine residue is attached to the 4-amino position of the cinnamate moiety. Subsequent deprotection of the Boc group exposes a new N-terminus, which can be further elongated to create more complex peptide sequences. This approach allows for the integration of the rigid, photoactive cinnamate structure into peptide backbones, a strategy employed in the design of novel peptidomimetics and functional biomaterials. rsc.orgbeilstein-journals.org

Ester Transformations: Hydrolysis and Transesterification

The ethyl ester group of this compound can undergo typical ester transformations, primarily hydrolysis and transesterification, to yield other useful derivatives.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-aminocinnamic acid. This reaction is most commonly achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521). youtube.com The mechanism proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon. This process is effectively irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. youtube.com Subsequent acidification protonates the carboxylate to yield the free 4-aminocinnamic acid.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. Acid-catalyzed transesterification, for example, involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by another alcohol (e.g., methanol, propanol). The reaction is an equilibrium process, and it is typically driven to completion by using the new alcohol as the solvent. mdpi.com This transformation is useful for modifying the properties of the molecule, such as its solubility or reactivity, by introducing different alkyl groups.

Reactions Involving the Cinnamoyl Moiety

The defining feature of this compound is the cinnamoyl group, which consists of a carbon-carbon double bond conjugated with both the aromatic ring and the ester carbonyl. This moiety is highly reactive and participates in several important chemical transformations.

Upon exposure to ultraviolet (UV) radiation, the carbon-carbon double bond of the cinnamoyl group can undergo a [2+2] cycloaddition reaction. vdoc.pubresearchgate.net In the absence of a different olefin, this typically occurs as a photodimerization, where two molecules of this compound react to form a stable cyclobutane (B1203170) ring. jaist.ac.jpacs.org This reaction transforms the two alkene functionalities into four new carbon-carbon single bonds, linking the two monomer units. researchgate.net

The stereochemical outcome of the dimerization is highly dependent on the arrangement of the molecules in the solid state or in solution, leading to various stereoisomers of the resulting cyclobutane dicarboxylate, known as truxillic or truxinic acid derivatives. jaist.ac.jposti.gov This photoreactivity is the basis for the use of cinnamate-containing polymers as photoresists and has been exploited to create light-healable materials, where UV light can induce crosslinking to repair damage. vdoc.pubresearchgate.net The reaction is often reversible, with shorter wavelength UV light capable of cleaving the cyclobutane ring and regenerating the original cinnamate groups. researchgate.net

The cinnamoyl moiety in this compound functions as a classic Michael acceptor. researchgate.netorganic-chemistry.org The electron-withdrawing effect of the conjugated ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com

In a Michael addition reaction, a nucleophile (the Michael donor), such as an enolate, an amine, or a thiol, adds to the β-carbon in a 1,4-conjugate addition fashion. organic-chemistry.org The reaction is typically catalyzed by a base, which generates the nucleophilic donor. The mechanism involves the attack of the nucleophile on the β-carbon, which pushes the π-electrons through the conjugated system to form an intermediate enolate. chemistrysteps.com This enolate is then protonated by a proton source (such as the solvent or a conjugate acid) to yield the final 1,4-adduct. This reaction is a powerful and widely used method for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. researchgate.netwikipedia.org

Analytical Characterization Methodologies for this compound and its Derivatives

The structure and purity of this compound and its derivatives are confirmed using a combination of spectroscopic techniques. These methods provide detailed information about the molecule's functional groups, connectivity, and electronic properties.

Spectroscopic Techniques (e.g., ¹H-NMR, FTIR, UV-Vis Spectroscopy)

¹H-NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is used to determine the hydrogen framework of the molecule. The spectrum of this compound shows characteristic signals for the ethyl, vinylic, and aromatic protons. The ethyl group protons appear as a triplet (methyl, -CH₃) and a quartet (methylene, -CH₂). The two vinylic protons on the double bond appear as doublets with a large coupling constant characteristic of a trans configuration. The four protons on the para-substituted aromatic ring typically appear as two distinct doublets.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Ethyl (-CH₃) | ~1.3 | Triplet (t) |

| Ethyl (-CH₂) | ~4.2 | Quartet (q) |

| Amine (-NH₂) | Broad, variable | Singlet (s) |

| Vinylic (α-H) | ~6.2-6.4 | Doublet (d) |

| Aromatic (ortho to -NH₂) | ~6.6-6.8 | Doublet (d) |

| Aromatic (ortho to -CH=) | ~7.3-7.5 | Doublet (d) |

| Vinylic (β-H) | ~7.5-7.7 | Doublet (d) |

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound displays several key absorption bands. amazonaws.com The N-H stretching vibrations of the primary amine appear as two distinct sharp peaks in the region of 3300-3500 cm⁻¹. The C=O stretch of the conjugated ester is a strong, prominent peak, while the C=C stretching of the double bond and the aromatic ring also give characteristic signals.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3464, 3365 amazonaws.com |

| Primary Amine | N-H Bend | ~1600-1640 |

| Alkene | C=C Stretch (trans) | ~1630-1640 |

| Ester Carbonyl | C=O Stretch | ~1690-1710 |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 |

| Ester | C-O Stretch | ~1170-1280 |

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule. Due to its extended conjugated system encompassing the aromatic ring, the double bond, and the carbonyl group, this compound exhibits strong absorption in the UV region. The spectrum is characterized by a high-intensity absorption maximum (λmax) corresponding to a π→π* transition. semanticscholar.org This absorption is sensitive to the solvent environment and any chemical modification that alters the conjugation, making UV-Vis spectroscopy a useful tool for monitoring reactions such as dimerization or Michael addition.

Chromatographic Purity Assessment (e.g., HPLC, GPC)

The assessment of chemical purity is a critical step in the characterization of this compound, ensuring its suitability for subsequent applications. High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for determining the purity of non-volatile and thermally sensitive compounds like this compound.

Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose. wikipedia.org This technique utilizes a non-polar stationary phase, typically silica (B1680970) chemically modified with C18 (octadecylsilane) alkyl chains, and a polar mobile phase. The separation principle is based on the hydrophobic interactions between the analyte and the stationary phase. Components are eluted by a mobile phase, commonly a mixture of water or an aqueous buffer and an organic solvent such as acetonitrile (B52724) or methanol. wikipedia.org Less polar compounds interact more strongly with the C18 column and are retained longer, while more polar impurities elute earlier.

Given the aromatic amine and ester functionalities of this compound, a typical RP-HPLC method would be analogous to those used for similar structures like Ethyl p-methoxycinnamate or other aromatic amines. tandfonline.comresearchgate.net The mobile phase composition, particularly its pH, can be adjusted to ensure the amino group is in a consistent protonation state, thereby yielding sharp and reproducible chromatographic peaks. chromatographyonline.com Detection is typically accomplished using a UV detector, as the conjugated system of the cinnamate moiety provides strong chromophoric activity.

While HPLC is the primary tool, Gas Chromatography (GC) can also be used, particularly for identifying and quantifying any volatile impurities or residual solvents that may be present in the sample. kemdikbud.go.idccsknowledge.com Gel Permeation Chromatography (GPC), which separates molecules based on their size, is generally not used for purity assessment of small molecules like this compound but could be employed to detect the presence of any oligomeric or polymeric byproducts.

Below is a table outlining typical starting parameters for an HPLC method for purity analysis of this compound, derived from established methods for analogous compounds. tandfonline.comresearchgate.net

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water (e.g., 60:40 v/v), potentially with a buffer. | The polar mobile phase elutes the compound. The ratio can be adjusted to optimize retention time and resolution. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns to ensure efficient separation. |

| Detector | UV-Vis Detector (e.g., set at 308-311 nm) | The conjugated aromatic system of the molecule allows for sensitive detection at its wavelength of maximum absorbance (λmax). researchgate.net |

| Column Temperature | Ambient or controlled (e.g., 30 °C) | Maintaining a constant temperature ensures reproducible retention times. researchgate.net |

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC to avoid column overloading. |

Mass Spectrometry for Molecular Structure Confirmation

Mass Spectrometry (MS) is an indispensable analytical technique used to confirm the molecular identity of this compound. It provides two crucial pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.

The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). For this compound, which has a molecular formula of C₁₁H₁₃NO₂ and a monoisotopic mass of approximately 191.09 Da, the mass spectrum will show a molecular ion peak ([M]⁺) at an m/z value of 191. nist.gov The presence of this peak confirms that the compound has the correct molecular weight.

Electron Ionization (EI) is a common method for analyzing small, relatively stable molecules. In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and extensive fragmentation. This fragmentation provides a unique "fingerprint" that helps to elucidate the molecule's structure. The analysis of the fragmentation pattern for this compound reveals characteristic losses of functional groups. For instance, a prominent fragment often corresponds to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group, resulting in a cation at m/z 146. Another significant fragmentation pathway could involve the loss of an ethyl group (•CH₂CH₃, 29 Da) or carbon dioxide (CO₂, 44 Da) after rearrangement.

The table below details the expected significant ions in the electron ionization mass spectrum of this compound. nist.gov

| m/z Value | Proposed Ionic Fragment | Significance |

|---|---|---|

| 191 | [C₁₁H₁₃NO₂]⁺ | Molecular Ion ([M]⁺), confirms the molecular weight. |

| 146 | [M - •OC₂H₅]⁺ | Represents the loss of the ethoxy radical from the ester group. |

| 118 | [C₈H₈N]⁺ | Corresponds to the aminostyrene cation, resulting from cleavage of the ester group. |

| 91 | [C₆H₅N]⁺ | Suggests fragmentation of the side chain, leaving a charged aniline-related fragment. |

Pharmacological and Biological Investigations of Ethyl 4 Aminocinnamate and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Ethyl 4-aminocinnamate Analoguesunimi.itresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogues of this compound, these studies have been pivotal in designing potent and selective inhibitors for various enzymes. unimi.itresearchgate.net The core structure consists of a phenyl ring, a cinnamoyl moiety, and an ethyl ester group, each of which has been a target for systematic modification.

The phenyl ring of the this compound scaffold provides a key site for modification to alter the electronic and steric properties of the molecule, thereby influencing its binding affinity and activity.

In the development of inhibitors for the SARS-CoV-2 main protease (Mpro), derivatives of ethyl p-aminocinnamate were synthesized with various N-terminus decorations. rsc.org Among carbamate (B1207046) derivatives, a compound bearing a p-methoxy (p-OMe) substituent on a phenyl ring was the most active, with an IC50 of 1.9 μM. rsc.org Replacing the methoxy (B1213986) group with a fluorine atom resulted in a significant loss of activity. rsc.org The introduction of an additional methoxy group and a nitro group onto the phenyl ring, or the replacement of a benzyl (B1604629) group with a piperonyl one, yielded compounds with moderate activity. rsc.org

Further studies on indole-based ethyl cinnamate (B1238496) derivatives as multitarget inhibitors for SARS-CoV-2 Mpro and human cathepsins revealed the importance of the substitution pattern on the indole (B1671886) ring, which is attached to the amino group of the original cinnamate structure. unimi.it For instance, a derivative with a Phe residue and an indole ring substituted at position 7 showed significant inhibition of Mpro (69%). unimi.it In contrast, combining a 5-bromoindole (B119039) with a Phe core was unfavorable for interaction with the protease. unimi.it

Urea-derived analogues also demonstrated how phenyl ring substitution dictates activity. A derivative with a bulkier 1-(2-naphthyl)ethyl substituent showed effective inhibition (IC50 = 6.8 μM), whereas a p-CF3-Bn-substituted analogue had very modest activity. rsc.org

Table 1: SAR of Phenyl Ring Modifications on Mpro Inhibition

| Compound Type | Phenyl Ring Substituent | Activity (IC50 or % Inhibition @ 20 µM) |

|---|---|---|

| Carbamate | p-OMe | 1.9 µM |

| Carbamate | Fluorine | 26% |

| Carbamate | Additional -OMe and -NO2 | 14.0 µM |

| Carbamate | Piperonyl group | 18.72 µM |

| Urea (B33335) | 1-(2-naphthyl)ethyl | 6.8 µM |

This table illustrates the impact of different substituents on the phenyl ring of this compound derivatives on their inhibitory activity against SARS-CoV-2 Mpro.

The cinnamoyl moiety, with its characteristic double bond, is a critical feature of this compound derivatives, often acting as an electrophilic "warhead" for covalent inhibition. unimi.itresearchgate.net The ethyl p-aminocinnamate structure can function as a Michael acceptor, covalently binding to the thiol group of cysteine residues in the active site of enzymes like the SARS-CoV-2 Mpro. unimi.itresearchgate.net

To confirm this mechanism, a saturated analogue of a potent inhibitor was synthesized by hydrogenating the cinnamoyl double bond. rsc.orgnih.gov This saturated compound proved to have no inhibitory activity and did not undergo Michael addition with N-acetyl cysteine, supporting the hypothesis that the α,β-unsaturated system is essential for covalent inhibition. rsc.org In another study, researchers evaluated the influence of a saturated linker by hydrogenating the cinnamyl double bond in a series of 1,3-diphenylureido hydroxamates, further highlighting the importance of this moiety's conformation and reactivity. nih.gov

The ester group of this compound is another site for modification to tune the molecule's properties. While many studies retain the ethyl ester, some have explored replacing it to create different zinc-binding groups (ZBGs) or to alter pharmacokinetic properties.

In the development of histone deacetylase (HDAC) inhibitors, a series of compounds was synthesized where the ethyl ester of a cinnamyl scaffold was replaced with a hydroxamate group (-CONHOH). nih.gov This modification is significant because the hydroxamate group is a well-known zinc-chelating moiety, crucial for inhibiting zinc-dependent enzymes like HDACs. nih.gov This series of 1,3-diphenylureido hydroxamates showed potent antiplasmodial activity, demonstrating that modifying the ester functionality to a hydroxamate can successfully impart a desired mechanism of action. nih.gov

Enzymatic Activity Modulation and Biochemical Assaysbenchchem.com

Derivatives of this compound are frequently evaluated in biochemical assays to determine their effect on enzyme activity. These assays are crucial for understanding the mechanism of action and for quantifying the potency of these compounds as enzyme inhibitors.

Enzyme inhibition assays are a cornerstone of the investigation into this compound derivatives. For example, their potential as inhibitors for SARS-CoV-2 Mpro and human cathepsins (CatL, CatB, CatS) has been extensively studied. unimi.it These studies often use Förster resonance energy transfer (FRET)-based enzymatic cleavage assays to evaluate inhibitory activity. rsc.org

The mechanism often involves the ethyl p-aminocinnamate moiety acting as an electrophilic warhead. unimi.itresearchgate.net It can covalently bind to the catalytic thiol group of a cysteine residue in the enzyme's active site through a thia-Michael addition. unimi.itresearchgate.net This covalent interaction anchors the inhibitor, allowing other parts of the molecule, such as a P2 Phe residue, to establish hydrophobic interactions within enzyme pockets, enhancing stability and specificity. unimi.it The reactivity of these compounds against thiol groups was confirmed in a biomimetic experiment where a derivative reacted with N-acetyl cysteine with a high conversion rate. unimi.it

Enzymatic assays revealed that indole-based ethyl cinnamate derivatives can act as multitarget inhibitors. unimi.it Several compounds showed significant inhibition of Mpro, CatL, and CatS. unimi.it For instance, some derivatives proved to be potent inhibitors of CatS, with inhibition values ranging from 70–98% at a 20 µM concentration. unimi.it

Table 2: Enzymatic Inhibition by this compound Derivatives

| Enzyme Target | Compound Class | Key Structural Feature | % Inhibition at 20 µM |

|---|---|---|---|

| SARS-CoV-2 Mpro | Indole-based cinnamate | Phe core, Indole at pos. 7 | 69% |

| Cathepsin S | Indole-based cinnamate | Tle residue | 70-98% |

| Cathepsin L | Indole-based cinnamate | Tle residue | Moderate |

This table summarizes the inhibitory activity of various this compound derivatives against different enzymes, highlighting the potential for multitargeting.

Inosine 5'-monophosphate dehydrogenase (IMPDH) is a crucial enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides and a validated target for immunosuppressive, antiviral, and anticancer agents. nih.govtandfonline.commostwiedzy.pl The inhibition of IMPDH leads to the depletion of guanine nucleotides, which in turn interrupts DNA and RNA synthesis and affects intracellular signaling. tandfonline.comnih.gov

While direct studies focusing solely on this compound as an IMPDH inhibitor are not prominent in the reviewed literature, its precursor, ethyl 4-nitrocinnamate, is noted for its use in biochemical assays to study enzyme activities. The reduction of the nitro group to an amine to form this compound is a key step in synthesizing compounds with potential pharmacological properties. The core structure of cinnamic acid and its derivatives has been incorporated into known IMPDH inhibitors. For example, mycophenolic acid (MPA), a potent IMPDH inhibitor, contains a complex side chain, but the exploration of simpler structures is ongoing. mostwiedzy.plnih.gov The development of novel IMPDH inhibitors has included a wide range of chemotypes, indicating that scaffolds like cinnamic acid derivatives could be explored for this target. nih.govrsc.org

Histone Deacetylase (HDAC) Inhibition Studies

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in epigenetic regulation and are significant targets in cancer therapy. nih.gov An imbalance in the activity of HDACs and histone acetyltransferases (HATs) is linked to the development and progression of tumors, making HDAC inhibitors a promising class of anticancer agents. nih.gov

The this compound structure serves as a linker in these inhibitors, connecting a surface recognition motif to a zinc-binding group. For instance, a series of 1,3-diphenylureido hydroxamate derivatives were synthesized using this compound as a starting material. nih.gov These compounds were evaluated for their ability to inhibit various human HDAC isoforms. The cinnamyl series of these derivatives demonstrated significant activity against human HDAC6, with IC₅₀ values ranging from 9.0 to 14.3 nM, showing marked selectivity for this isoform over HDAC1 and HDAC8. nih.gov In another study, a novel compound possessing a salicylamide (B354443) zinc-binding group, synthesized from this compound precursors, exhibited selective inhibition against class I HDAC isoforms (HDAC1, 2, and 3) over other classes. semanticscholar.org

The design of these inhibitors often involves reacting this compound with different chemical moieties to optimize their binding and inhibitory potential. For example, it has been used in reactions with phenyl isocyanates to create urea-based intermediates, which are then converted into the final hydroxamate products. nih.govtandfonline.com

Table 1: HDAC Inhibition by this compound Derivatives

| Derivative Series | Target HDAC Isoform | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Cinnamyl-ureido hydroxamates (e.g., 6a-d) | HDAC6 | 9.0–14.3 nM | nih.gov |

| Dihydrocinnamyl-ureido hydroxamates (e.g., 7a-c) | HDAC6 | 151.4–184.9 nM | nih.gov |

| Salicylamide-based inhibitor (Compound 5) | HDAC1 | 22.2 µM | semanticscholar.org |

| Salicylamide-based inhibitor (Compound 5) | HDAC2 | 27.3 µM | semanticscholar.org |

| Salicylamide-based inhibitor (Compound 5) | HDAC3 | 7.9 µM | semanticscholar.org |

Viral Protease Inhibition (e.g., SARS-CoV-2 Mpro)

The this compound framework has been pivotal in the rational design of inhibitors targeting viral proteases, particularly the main protease (Mpro or 3CLpro) of SARS-CoV-2, which is essential for viral replication. unimi.itresearchgate.netresearchgate.netresearchgate.net The ethyl p-aminocinnamate moiety acts as an electrophilic "warhead," capable of covalently binding to the catalytic cysteine residue (Cys145) in the active site of Mpro through a thia-Michael addition. unimi.itresearchgate.net This covalent interaction anchors the inhibitor, while other parts of the molecule can form non-covalent interactions within the enzyme's binding pockets to enhance potency and specificity. unimi.it

Researchers have synthesized and evaluated numerous derivatives by attaching various peptide or non-peptide fragments to the amino group of the this compound scaffold. unimi.itresearchgate.net For example, indole-based derivatives were designed as multitarget inhibitors aimed at both SARS-CoV-2 Mpro and human cathepsins (CatL and CatS), which are involved in viral entry. unimi.itresearchgate.net Structure-activity relationship (SAR) studies revealed that modifications at the P2 position of these peptidomimetic inhibitors are critical for multitarget activity. unimi.it One carbamate derivative (compound 11) was found to inhibit recombinant SARS-CoV-2 Mpro with a single-digit micromolar IC₅₀ value of 1.9 µM in a FRET-based assay. researchgate.netresearchgate.net

Table 2: Inhibition of SARS-CoV-2 Mpro by this compound Derivatives

| Derivative | Description | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 11 | N-terminal carbamate derivative | 1.9 µM | researchgate.netresearchgate.net |

| Compound 1 | Initial hit (dihalogenated (4-benzhydrylpiperazin-1-yl)-pyridin-3-ylmethanone) | 0.69 µM | nih.gov |

Enzyme-Linked Immunosorbent Assay (ELISA) Applications

Information regarding the specific application of this compound or its derivatives in Enzyme-Linked Immunosorbent Assay (ELISA) protocols is not available in the provided search results. The primary focus of the cited literature is on the synthesis of these compounds for evaluation as enzyme inhibitors or biologically active agents, rather than their use as reagents in immunoassays.

Cell-Based Biological Activities and Cellular Mechanisms

Beyond direct enzyme inhibition, derivatives of this compound have been evaluated in cell-based assays to determine their effects on cellular processes, including proliferation, viral replication, and parasite growth.

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The antiproliferative and cytotoxic potential of this compound derivatives has been demonstrated in various cancer cell lines. This activity is often linked to their ability to inhibit targets like HDACs or cathepsins. For example, α-fluorocinnamate derivatives, designed based on the ethyl p-aminocinnamate scaffold, were developed as covalent inhibitors of cathepsin S (CatS). nih.gov One such derivative, 2F, exhibited significant antiproliferative activity against pancreatic cancer cell lines BXPC3 and CAPAN1, with IC₅₀ values of 5.79 µM and 20.75 µM, respectively. nih.gov

Similarly, hydroxamic acid-based HDAC inhibitors derived from this compound showed significant antiproliferative effects. nih.gov Compounds 1a and 3 from this series reduced cell proliferation in SH-SY5Y neuroblastoma cells by over 75% at a concentration of 25 µM, with IC₅₀ values of 5.34 µM and 5.61 µM, respectively. nih.gov Other studies have highlighted the activity of various indole-aryl amides and thieno[2,3-d]pyrimidine-6-carboxylates against breast cancer (MCF-7, MDA-MB-231) and prostate cancer (PC3) cell lines. mdpi.commdpi.comnih.gov

Table 3: Antiproliferative Activity of this compound Derivatives

| Derivative | Cancer Cell Line | Effect | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 2F (α-fluorocinnamate) | BXPC3 (Pancreatic) | Antiproliferative | 5.79 µM | nih.gov |

| Compound 2F (α-fluorocinnamate) | CAPAN1 (Pancreatic) | Antiproliferative | 20.75 µM | nih.gov |

| Compound 1a (Hydroxamic acid-based) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 5.34 µM | nih.gov |

| Compound 3 (Hydroxamic acid-based) | SH-SY5Y (Neuroblastoma) | Antiproliferative | 5.61 µM | nih.gov |

| Compound 2 (Thienopyrimidine) | MCF-7 (Breast) | Antiproliferative | 0.013 µM | mdpi.com |

| Compound 3 (Thienopyrimidine) | MCF-7 (Breast) | Antiproliferative | 0.023 µM | mdpi.com |

Antiviral Activity (e.g., hCoV-229E, hCoV-OC43, HCV)

The enzymatic inhibition of viral proteases by this compound derivatives translates to antiviral activity in cell-based assays. Several studies have evaluated these compounds against human coronaviruses, including the alphacoronavirus hCoV-229E and the betacoronavirus hCoV-OC43. unimi.itresearchgate.netresearchgate.netresearchgate.net

A carbamate derivative (compound 12) demonstrated potent and selective inhibition of hCoV-229E replication with a half-maximal effective concentration (EC₅₀) of 5.27 µM. researchgate.netresearchgate.net Conversely, indole-based amide derivatives (compounds 17 and 18) were effective against the betacoronavirus hCoV-OC43, with EC₅₀ values of 9.14 µM and 10.1 µM, respectively, but did not significantly inhibit hCoV-229E. researchgate.netresearchgate.net This highlights how structural modifications to the this compound scaffold can tune the antiviral spectrum. researchgate.net Further SAR studies on indole-based cinnamates identified compounds with potent, broad-spectrum activity against both alpha- and beta-coronaviruses. unimi.it

In the context of Hepatitis C Virus (HCV), while direct studies on this compound are sparse in the provided results, related structures show promise. Ethyl 4-aminobenzoate (B8803810), a structural analog, is known to inhibit the HCV NS5B polymerase, which is critical for viral RNA synthesis. biosynth.com Additionally, some natural products that inhibit the HCV NS3 serine protease have been identified. mdpi.com

Table 4: Antiviral Activity of this compound Derivatives Against Human Coronaviruses

| Derivative | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|

| Compound 12 (Carbamate) | hCoV-229E | 5.27 ± 0.25 | > 50 | > 9.5 | researchgate.netresearchgate.net |

| Compound 17 (Indole amide) | hCoV-OC43 | 9.14 ± 0.70 | > 50 | > 5.5 | researchgate.netresearchgate.net |

| Compound 18 (Indole amide) | hCoV-OC43 | 10.1 ± 0.17 | > 50 | > 5.0 | researchgate.netresearchgate.net |

| Compound 12 (Indole-based) | hCoV-229E | 0.77 | >50 | >65 | unimi.it |

| Compound 12 (Indole-based) | hCoV-OC43 | 4.09 | >200 | >49 | unimi.it |

Antiplasmodial Activity (e.g., Plasmodium falciparum)

The this compound scaffold has also been utilized in the development of novel antimalarial agents targeting the parasite Plasmodium falciparum. nih.gov A key strategy involves designing inhibitors for parasite-specific enzymes, such as P. falciparum histone deacetylases (PfHDACs), which are crucial for the parasite's life cycle and transcriptional regulation. nih.gov

A series of 1,3-diphenylureido hydroxamates, synthesized from ethyl (E)-3-(4-aminophenyl)acrylate (this compound), were evaluated against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several of these compounds, particularly those in the cinnamyl (6c) and phenyl (8c) series, showed potent antiplasmodial activity, indicating their potential to overcome drug resistance. nih.gov The activity of these compounds was linked to their ability to inhibit PfHDAC1 and increase histone acetylation levels within the parasite. nih.gov

Table 5: Antiplasmodial Activity of this compound Derivatives

| Derivative | P. falciparum Strain | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| Compound 6c | 3D7 (sensitive) | 0.29 µM | nih.gov |

| Compound 6c | Dd2 (resistant) | 0.26 µM | nih.gov |

| Compound 7c | 3D7 (sensitive) | 1.5 µM | nih.gov |

| Compound 7c | Dd2 (resistant) | 1.2 µM | nih.gov |

| Compound 8c | 3D7 (sensitive) | 0.22 µM | nih.gov |

| Compound 8c | Dd2 (resistant) | 0.17 µM | nih.gov |

Immune System Modulation and Immunosuppressive Effects

Derivatives of this compound have been investigated for their role in immune modulation, primarily through the inhibition of cathepsins. unimi.itresearchgate.netresearchgate.net Cathepsins L and S are proteases that play a crucial role in host cellular pathways, including viral entry and modulation of the immune system. unimi.itresearchgate.net Research into multitarget inhibitors based on the ethyl p-aminocinnamate framework has shown that these compounds can target enzymes involved in both viral replication and host immune responses. unimi.itresearchgate.net By inhibiting cathepsins, these derivatives interfere with processes critical for immune cell function and the host's response to pathogens. unimi.it For instance, dual inhibitors of cathepsins S and L derived from the ethyl p-aminocinnamate scaffold have demonstrated biological activity linked to these enzymes' roles in immune modulation. unimi.it

Stem Cell Self-Renewal and Pluripotency Regulation (e.g., Oct4 Gene Expression)

The transcription factor Oct-4 (octamer-binding transcription factor 4), encoded by the POU5F1 gene, is a master regulator critically involved in the self-renewal of undifferentiated embryonic stem cells. wikipedia.orgnih.govplos.org The regulation of Oct-4 expression is crucial, as any deviation can lead to the differentiation of stem cells. wikipedia.org Studies have revealed that derivatives of this compound, such as ethyl p-methoxycinnamate, can promote the expression of the Oct4 gene. google.com This promotion helps to maintain the self-renewal capacity and the pluripotent state of stem cells, which are characterized by their ability to proliferate indefinitely while remaining undifferentiated. google.comnih.gov By upregulating Oct4, these compounds support the core regulatory network that governs stem cell identity. google.comnih.gov

The ability of this compound derivatives to maintain stem cell self-renewal has direct applications in the in vitro amplification of these cells. google.com Large-scale preparation of stem cells for research and potential clinical use is often hindered by the cells' tendency to differentiate spontaneously. google.comnih.gov Compounds that promote Oct4 expression can be used to create more robust and efficient ex vivo culture systems. google.comnih.gov A patent for ethyl p-methoxycinnamate and its derivatives highlights their use specifically for the in-vitro amplification of stem cells, including adult stem cells, embryonic stem cells, and induced pluripotent stem (iPS) cells. google.com This suggests a significant potential for these small molecules to facilitate the production of large quantities of undifferentiated stem cells for various applications. google.com

Given their function in promoting pluripotency, this compound and its derivatives are being explored as additives for cell culture media. google.com The addition of these small molecules to a culture solution can help maintain the undifferentiated state of stem cells during proliferation. google.com This approach offers an advantage over methods that rely on complex biological factors, as small molecules are generally easier to produce, standardize, and use. google.com The development of chemically defined, feeder-free culture media is a significant goal in stem cell research, and additives like these could play a key role in achieving more reliable and reproducible stem cell cultivation. google.comcapricorn-scientific.com

Mechanism of Action Studies at the Cellular and Molecular Level

The mechanism of action for this compound derivatives has been explored through various cellular and molecular studies, revealing how these compounds interact with their biological targets and affect downstream signaling pathways. nih.govrsc.org The ethyl p-aminocinnamate moiety often acts as an electrophilic "warhead," a reactive component that forms a covalent bond with the target protein. unimi.itresearchgate.net

Validation of the direct interaction between these compounds and their intended targets is a critical step in understanding their mechanism. In studies of derivatives designed as SARS-CoV-2 main protease (Mpro) inhibitors, the ethyl p-aminocinnamate scaffold covalently binds to the catalytic thiol group of a specific cysteine residue (Cys145) in the enzyme's active site. unimi.itresearchgate.netrsc.org This covalent interaction, which anchors the inhibitor, occurs through a thia-Michael addition mechanism. researchgate.net The formation of this bond has been confirmed using techniques like electrospray ionization mass spectrometry (ESI-MS), which detects the mass increase of the protein corresponding to the addition of the inhibitor. rsc.org

In other contexts, such as the development of histone deacetylase (HDAC) inhibitors, target engagement for this compound derivatives was validated using in vitro enzymatic assays and Western blot analysis to confirm the inhibition of specific HDAC isoforms. nih.gov

Table 1: Examples of Target Inhibition by this compound Derivatives

| Derivative Class | Target Enzyme | Method of Inhibition | IC50 Value / % Inhibition | Reference |

|---|---|---|---|---|

| Indole-bearing Amide | SARS-CoV-2 Mpro | Covalent modification | 12.4 µM | rsc.org |

| Carbamate | SARS-CoV-2 Mpro | Covalent modification | 1.9 µM | rsc.org |

| Cinnamyl Urea | Human HDAC6 | Zinc chelation & active site binding | 9.0–14.3 nM | nih.gov |

This table is interactive. Click on the headers to sort.

The binding of this compound derivatives to their targets leads to specific disruptions in cellular signaling pathways.

Viral Replication and Entry: When targeting viral proteases like SARS-CoV-2 Mpro, the covalent modification of the active site directly blocks the enzyme's ability to process viral polyproteins, a crucial step for viral replication. unimi.itresearchgate.net By also inhibiting host cathepsins, these compounds interfere with the endosomal processing of viral spike proteins, thus targeting the viral entry phase. unimi.it

Histone Deacetylation: As inhibitors of histone deacetylases (HDACs), derivatives can alter the acetylation status of histone and non-histone proteins. nih.gov This epigenetic modification can lead to changes in gene expression and affect cellular processes, which is the basis for their investigation as anti-cancer and anti-malarial agents. nih.gov

Stem Cell Self-Renewal Pathways: In stem cells, derivatives like ethyl p-methoxycinnamate perturb the signaling network that controls pluripotency. google.com By promoting Oct4 expression, they can influence the transcription of numerous downstream genes. plos.orggoogle.com For example, Oct4 is known to regulate genes involved in the cell cycle, such as the downregulation of the cyclin-dependent kinase inhibitor p21, which in turn promotes proliferation and suppresses senescence. nih.gov This action can be mediated through epigenetic regulators like DNA methyltransferases, which are also part of the complex network maintaining stem cell identity. nih.gov

DNA and RNA Synthesis Inhibition

Derivatives of this compound have been investigated as inhibitors of key enzymes involved in nucleotide biosynthesis, leading to the disruption of DNA and RNA synthesis. A significant target in this context is the enzyme Inosine 5′-monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides. tandfonline.comscbt.com The inhibition of IMPDH depletes the pool of guanine nucleotides, which are essential building blocks for DNA and RNA, thereby interrupting their synthesis. tandfonline.commostwiedzy.pl This mechanism is a key strategy in the development of anticancer and immunosuppressive agents. tandfonline.comscbt.com

Research has led to the synthesis of dual inhibitors targeting both IMPDH and histone deacetylases (HDAC) starting from this compound (71). mostwiedzy.pl In one pathway, this compound was reacted with 3-methoxy-4-(5-oxazolyl)aniline (52) in the presence of triphosgene (B27547) to create a urea derivative (72). tandfonline.commostwiedzy.pl This resulting compound, after further modification, proved to be a potent inhibitor of both IMPDH isoforms (Type I and Type II). mostwiedzy.pl

| Target | Measurement | Value | Reference |

|---|---|---|---|

| IMPDH Type I | Ki | 0.30 µM | mostwiedzy.pl |

| IMPDH Type II | Ki | 0.25 µM | mostwiedzy.pl |

| HDAC | IC50 | 0.55 µM | mostwiedzy.pl |

Furthermore, this compound shares pharmacokinetic similarities with ethyl 4-aminobenzoate (EB). biosynth.com EB is a known inhibitor of the NS5B polymerase, an RNA-dependent RNA polymerase essential for viral replication, which it achieves by blocking RNA synthesis. biosynth.com This suggests a potential parallel mechanism for derivatives of this compound in antiviral applications.

Apoptosis Induction in Neoplastic Cells

The induction of programmed cell death, or apoptosis, is a hallmark of many effective anticancer agents. Derivatives of this compound have demonstrated the ability to trigger this process in various cancer cell lines through multiple mechanisms.

The inhibition of IMPDH by these derivatives not only halts DNA and RNA synthesis but also results in apoptosis in neoplastic cell lines. mostwiedzy.pl This is a crucial downstream effect of depleting guanine nucleotide pools. tandfonline.com